[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol
Overview
Description
[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring structure. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and versatility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction . Another approach involves the use of N-Cbz-prolinol mesylate as an alkylating agent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, ketones, and aldehydes .
Scientific Research Applications
Chemistry: In chemistry, [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential therapeutic properties. Pyrrolidine derivatives are known for their activity against various biological targets, making them candidates for drug development .
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in forming different derivatives makes it a valuable intermediate .
Mechanism of Action
The mechanism of action of [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. This compound can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-dione: Used in the treatment of epilepsy.
Prolinol: Utilized in asymmetric synthesis.
Uniqueness: [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol is unique due to its dual pyrrolidine ring structure, which provides distinct reactivity and biological activity compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
[1-(pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-8-10-4-2-6-12(10)7-9-3-1-5-11-9/h9-11,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNLMMCEOJFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCCC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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